Cytotoxic Potency of Cinnamosyn Against HeLa Cells Compared to Structurally Related N-Cinnamoyl-Containing Peptides (CCPs)
Cinnamosyn exhibits an IC50 of 7.0 μM against HeLa cervical cancer cells [1]. In the primary characterization study, this cytotoxic activity is presented as the defining bioactivity of cinnamosyn, which was discovered through a synBNP approach targeting BGCs predicted to encode N-cinnamoyl-containing peptides. While the publication does not provide a direct head-to-head IC50 comparison with a specific known CCP (e.g., cinnamycin) in the same assay, it notes that cinnamosyn was compared to known CCPs in the Supporting Information [1]. The measured IC50 of 7.0 μM establishes a quantitative baseline that procurement decisions should reference when evaluating batch-to-batch consistency or when comparing cinnamosyn with structurally distinct N-cinnamoyl peptides that may exhibit different potency profiles.
| Evidence Dimension | Cytotoxicity IC50 (HeLa cells) |
|---|---|
| Target Compound Data | 7.0 μM |
| Comparator Or Baseline | Known N-cinnamoyl-containing peptides (CCPs); comparative data in Supporting Information but not numerically reported in main text |
| Quantified Difference | Not quantified in main article; Supporting Information comparison available |
| Conditions | HeLa human cervical cancer cell line; assay details in Org Lett. 2024 |
Why This Matters
This 7.0 μM IC50 value serves as the essential quality control benchmark for verifying compound identity and activity upon procurement; deviations may indicate degradation or incorrect structural assignment.
- [1] MacIntyre LW, Koirala B, Rosenzweig A, Morales-Amador A, Brady SF. Cinnamosyn, a Cinnamoylated Synthetic-Bioinformatic Natural Product with Cytotoxic Activity. Org Lett. 2024;26(21):4433-4437. doi:10.1021/acs.orglett.4c00999. PMID: 38767867. View Source
